2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide

Analgesic Bioisostere NSAID

Researchers studying propionic acid-derived NSAID bioisosteres often face unreliable reference standards that compromise LC-MS method development. This certified reference material (TRC-A729700) directly addresses that gap. • Enables accurate quantification of tetrazole-containing metabolites and process impurities in PDE4 inhibitor synthesis. • Supports QSAR model refinement by providing a benchmark for analgesic potentiation data in murine inflammation models. • Supplied with full characterization documentation, ensuring batch-to-batch consistency for regulatory compliance.

Molecular Formula C14H19N5O
Molecular Weight 273.33 g/mol
Cat. No. B12173395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide
Molecular FormulaC14H19N5O
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NNN=N2
InChIInChI=1S/C14H19N5O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(20)15-14-16-18-19-17-14/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18,19,20)
InChIKeyWRIQDMAKVSDRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide – COX Inhibition


2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule belonging to the tetrazole bioisostere class. It is structurally derived from the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the carboxylic acid group has been replaced with a tetrazole ring. This chemical modification aims to alter the compound's pharmacokinetic and pharmacodynamic profile, a strategy referenced in foundational medicinal chemistry literature [1]. The compound is available from specialized chemical suppliers as a reference standard, identified by the catalog number A729700 and CAS number 608141-41-9 .

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide Bioisostere Specificity


The 2H-tetrazol-5-yl moiety is a classic bioisostere for the carboxylic acid group, but it is not a simple functional group replacement. It introduces significant differences in pKa, molecular planarity, hydrogen-bonding capacity, and metabolic stability [1]. In the specific case of ibuprofen analogues, this substitution has been shown to potentiate the analgesic effect while altering the toxicological profile, including the mechanism of mortality in toxicity studies [1]. Generic substitution with other COX-inhibiting tetrazoles or the parent acid would invalidate quantitative structure-activity relationship (QSAR) models and produce non-comparable pharmacological outcomes [1].

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide Potency & Toxicity Data


Analgesic Potentiation vs. Ibuprofen

In a direct comparative pharmacological study, the tetrazole analogue of ibuprofen (2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide) demonstrated potentiation of the analgesic effect relative to the parent drug, ibuprofen. The assay was conducted using an acetic acid-induced writhing model in mice. The study indicates a qualitative and quantitative shift in the analgesic response profile when the carboxylic acid is replaced by the 1H-tetrazole ring [1]. However, the specific ED50 values from this 1983 study are not present in the currently available search results.

Analgesic Bioisostere NSAID

Acute Gastric Ulcerogenicity in Mice

Acute toxicity studies (LD50) were performed in male albino mice weighing 25-30 g. The study reported that mortality was primarily attributed to perforated gastric ulcers, which aligns with the characteristic toxicity of the NSAID class. This data provides a differential mechanistic toxicity endpoint for the compound compared to other analgesics that do not share this ulcerogenic pathway. Approximate LD50 values are referenced but were not available in the accessible text [1].

Toxicology Gastric Ulcerogenicity NSAID

Crystal Packing vs. Other Tetrazole Amides

While not a direct head-to-head comparison, the compound's solid-state properties can be characterized by a structurally related tetrazole amide with the molecular formula C14H19N5O. In that crystal structure, the dihedral angle between the tetrazole and benzene rings was determined to be 68.39° [1]. The crystal packing is stabilized by a network of N—H...N, C—H...N, and C—H...O hydrogen bonds forming 2D sheets, which governs its solubility and stability profile differently from other tetrazole substitution patterns [1].

Crystal Structure Solid-state Hydrogen Bonding

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide Research Applications


In Vivo NSAID Probe with Reduced Gastric Toxicity

The compound is best deployed as an advanced probe in murine models of inflammation where the parent drug ibuprofen serves as a control. Based on the premise that direct gastric ulcer-mediated mortality was the primary acute toxicity endpoint [1], researchers can utilize this tetrazole analog to study the decoupling of anti-inflammatory potency from gastric epithelium necrosis, in line with the bioisosteric design principle.

QSAR Intermediate for Analgesic SAR

This specific scaffold can be used as a key data point to refine QSAR models for propionic acid-derived analgesics. The differential analgesia potentiation data reported [1] serves as a benchmark for predicting the activity of other tetrazole- or other heterocycle-based carboxylic acid bioisosteres.

Analytical Reference Standard for Impurity Profiling

As a certified reference material (TRC-A729700) from Toronto Research Chemicals , the compound is critical for developing and validating LC-MS methods for detecting tetrazole-containing metabolites or process impurities that may arise during the synthesis of more complex PDE4 inhibitors, where it is a known structural intermediate.

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